molecular formula C12H12N2O3 B14507565 N-Carbamoyl-7-(furan-2-yl)hepta-2,4,6-trienamide CAS No. 62879-71-4

N-Carbamoyl-7-(furan-2-yl)hepta-2,4,6-trienamide

Cat. No.: B14507565
CAS No.: 62879-71-4
M. Wt: 232.23 g/mol
InChI Key: INGWZILEOURFTI-UHFFFAOYSA-N
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Description

N-Carbamoyl-7-(furan-2-yl)hepta-2,4,6-trienamide is an organic compound characterized by a unique structure that includes a furan ring and a hepta-2,4,6-trienamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamoyl-7-(furan-2-yl)hepta-2,4,6-trienamide typically involves multi-step organic reactions. One common method includes the reaction of a furan derivative with a hepta-2,4,6-trienamide precursor under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This often includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. The process may also involve purification steps like recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl-7-(furan-2-yl)hepta-2,4,6-trienamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The furan ring and the trienamide chain can participate in substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-Carbamoyl-7-(furan-2-yl)hepta-2,4,6-trienamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Carbamoyl-7-(furan-2-yl)hepta-2,4,6-trienamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    7-(furan-2-yloxy)hepta-2,4,6-trienal: Shares a similar furan ring and trienal chain but differs in functional groups.

    Other Furan Derivatives: Compounds with furan rings and varying side chains or functional groups.

Uniqueness

N-Carbamoyl-7-(furan-2-yl)hepta-2,4,6-trienamide is unique due to its specific combination of a furan ring and a hepta-2,4,6-trienamide chain. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

62879-71-4

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

N-carbamoyl-7-(furan-2-yl)hepta-2,4,6-trienamide

InChI

InChI=1S/C12H12N2O3/c13-12(16)14-11(15)8-4-2-1-3-6-10-7-5-9-17-10/h1-9H,(H3,13,14,15,16)

InChI Key

INGWZILEOURFTI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=CC=CC=CC(=O)NC(=O)N

Origin of Product

United States

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